molecular formula C11H14O2S B1340452 Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate CAS No. 19282-45-2

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Cat. No.: B1340452
CAS No.: 19282-45-2
M. Wt: 210.29 g/mol
InChI Key: BNSTWYGMSUJOFU-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein kinase enzymes, which are crucial in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by interfering with specific signaling pathways . Additionally, this compound has been found to alter the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain protein kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways and affecting cellular functions . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its therapeutic and toxic effects, as well as its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins . This localization is essential for its ability to modulate gene expression and influence cellular processes .

Preparation Methods

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSTWYGMSUJOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481557
Record name ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19282-45-2
Record name Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19282-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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